molecular formula C22H19N3O B2401698 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine CAS No. 702648-02-0

5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine

Número de catálogo: B2401698
Número CAS: 702648-02-0
Peso molecular: 341.414
Clave InChI: BTLMWSGBLYWBMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine is a synthetic chemical compound from the furo[2,3-d]pyrimidine family, designed for research applications. This small molecule features a fused furan and pyrimidine ring system, substituted with two phenyl groups at the 5 and 6 positions and a pyrrolidino group at the 4-position. Compounds within this structural class have been identified as having significant research value in medicinal chemistry, particularly as kinase inhibitors. Related molecules, such as the closely associated N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)glycine, have been reported in scientific literature as inhibitors of Serine/threonine-protein kinase Chk1 (Checkpoint kinase 1) . Chk1 is a key regulator in the DNA damage response pathway, making its inhibitors a prime focus in oncology research for their potential to enhance the efficacy of genotoxic cancer therapies . As such, this compound serves as a valuable chemical tool for probing cell cycle checkpoints, DNA repair mechanisms, and for the development of novel anti-cancer agents. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

5,6-diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-3-9-16(10-4-1)18-19-21(25-13-7-8-14-25)23-15-24-22(19)26-20(18)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLMWSGBLYWBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine typically involves the construction of the pyrimidine and furan rings followed by the introduction of the diphenyl and pyrrolidinyl substituents. One common synthetic route includes:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Construction of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of substituents: The diphenyl groups can be introduced through Friedel-Crafts acylation, while the pyrrolidinyl group can be added via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine is its potential as an anticancer agent. Research indicates that this compound exhibits inhibitory activity against several kinases associated with cancer progression, including Akt, Rsk, and S6K. These kinases play crucial roles in cell growth and survival pathways, making them significant targets for cancer therapy.

  • Mechanism of Action : The compound's mechanism involves the inhibition of the PI3K/mTOR signaling pathway, which is vital for tumor growth and proliferation. In vitro studies have shown that it can suppress cancer cell growth effectively, suggesting its use as a therapeutic agent in oncology .

Inhibition of Kinase Activity

The compound has been identified as a selective inhibitor of S6K serine/threonine kinase. This kinase is essential for regulating the phosphorylation of ribosomal proteins that are crucial for protein synthesis and cell cycle progression.

  • Research Findings : A study highlighted that derivatives of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, which includes our compound of interest, demonstrated significant activity against various kinases. This suggests a broader application in developing targeted therapies for diseases where these kinases are dysregulated .

Anti-inflammatory Properties

Beyond its anticancer properties, this compound may also exhibit anti-inflammatory effects. Compounds within this chemical class have been reported to possess anti-inflammatory activities through mechanisms such as prostaglandin inhibition.

  • Case Studies : In pharmacological screenings involving related compounds, notable reductions in inflammation were observed in models induced by carrageenan. This opens avenues for further exploration into its use for inflammatory diseases .

Drug Development Potential

Given its diverse biological activities, this compound presents significant potential in drug development.

Property Details
Chemical Structure 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one derivative
Target Diseases Cancer, inflammatory diseases
Mechanism of Action Kinase inhibition (Akt, Rsk, S6K)
Research Status Active investigations into therapeutic uses

Future Research Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future studies include:

  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
  • Structural Modifications : Investigating structural analogs to enhance potency and selectivity against specific targets.
  • Combination Therapies : Exploring the effectiveness of this compound in combination with other therapeutic agents to improve treatment outcomes.

Mecanismo De Acción

The mechanism of action of 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparación Con Compuestos Similares

Structural Comparison with Furo[2,3-d]Pyrimidine Derivatives

The furo[2,3-d]pyrimidine core is structurally versatile, with substitutions at positions 4, 5, and 6 modulating biological activity. Key comparisons include:

Table 1: Comparison of Furo[2,3-d]Pyrimidine Derivatives
Compound Substituents (Position) Core Modification Potential Applications Reference
Target Compound 4-pyrrolidin-1-yl, 5,6-diphenyl Furo[2,3-d]pyrimidine Kinase inhibition, oncology
4-Amino-5-methylfuro[2,3-d]pyrimidine 4-amino, 5-methyl Furo[2,3-d]pyrimidine Antiviral agents (Fig. 17A)
6-Aryl-substituted furo[2,3-d]pyrimidin-4-amine 4-amino, 6-aryl Furo[2,3-d]pyrimidine Anticancer screening (Fig. 17B)
4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidine 4-substituent, 2,6-dimethyl Furo[2,3-d]pyrimidine Unknown (structural studies) (Fig. 17D)

Key Observations :

  • The pyrrolidin-1-yl group at position 4 introduces a basic nitrogen, improving solubility in acidic environments relative to amino or anilino groups in analogues like Fig. 17B .

Comparison with Pyrrolo[2,3-d]Pyrimidines

Pyrrolo[2,3-d]pyrimidines replace the furan oxygen with a pyrrole nitrogen, altering electronic properties and binding interactions.

Table 2: Pyrrolo[2,3-d]Pyrimidine Analogues
Compound Substituents (Position) Core Modification Key Features Reference
2,4-Disubstituted pyrrolo[2,3-d]pyrimidine 2,4-substituents Pyrrolo[2,3-d]pyrimidine Improved kinase selectivity (Fig. 8A)
4,6-Disubstituted pyrrolo[2,3-d]pyrimidine 4,6-substituents Pyrrolo[2,3-d]pyrimidine Antimetabolite activity (Fig. 8B)
2,4,6-Trisubstituted pyrrolo[2,3-d]pyrimidine 2,4,6-substituents Pyrrolo[2,3-d]pyrimidine Enhanced potency in EGFR inhibition (Fig. 10A)



Key Differences :

  • Electron-rich core : Pyrrolo derivatives’ nitrogen enables stronger π-π stacking with kinase ATP pockets, whereas the furo oxygen may engage in hydrogen bonding .
  • Substituent flexibility: Pyrrolo analogues often feature smaller substituents (e.g., methyl, amino) at positions 2 and 4, contrasting with the target compound’s bulky diphenyl groups .

Comparison with Thieno[2,3-d]Pyrimidines

Thieno[2,3-d]pyrimidines incorporate a sulfur atom, altering electronic and steric profiles.

Table 3: Thieno[2,3-d]Pyrimidine Analogues
Compound Substituents (Position) Core Modification Key Features Reference
4-Substituted anilinothieno[2,3-d]pyrimidine-6-methanone 4-anilino, 6-methanone Thieno[2,3-d]pyrimidine Anticancer (tubulin inhibition) (Fig. 12A)
4-Anilino-6-phenylthieno[2,3-d]pyrimidine 4-anilino, 6-phenyl Thieno[2,3-d]pyrimidine Improved metabolic stability (Fig. 12D)


Key Differences :

  • Sulfur vs.
  • Substituent patterns: Thieno compounds often prioritize anilino groups at position 4, whereas the target compound uses pyrrolidin-1-yl for conformational flexibility .

Comparison with Pyrido and Other Fused Pyrimidines

Pyrido[3,4-d]pyrimidines and related scaffolds introduce additional nitrogen atoms or fused rings.

Table 4: Pyrido and Hybrid Pyrimidine Analogues
Compound Substituents (Position) Core Modification Key Features Reference
4-Anilinopyrido[3,4-d]pyrimidino-6-acrylamide 4-anilino, 6-acrylamide Pyrido[3,4-d]pyrimidine Irreversible kinase inhibitors (Fig. 4E)
Fused cycloheptane thieno[2,3-d]pyrimidine Cycloheptane fusion Hybrid thieno-pyrimidine Allosteric modulation (Fig. 12H)


Key Differences :

  • Nitrogen-rich cores : Pyrido derivatives enhance hydrogen-bonding capacity but may reduce blood-brain barrier penetration compared to furopyrimidines .
  • Fused rings : Cycloheptane or pyridine fusions (e.g., Fig. 12H, 4E) introduce rigidity, contrasting with the target compound’s flexible pyrrolidine group .

Pharmacological Implications and Structure-Activity Relationships (SAR)

  • Lipophilicity : The 5,6-diphenyl groups in the target compound likely enhance cellular uptake but may increase metabolic clearance risks compared to methyl or aryl substituents .
  • Solubility: The pyrrolidin-1-yl group improves aqueous solubility relative to thieno or pyrido analogues with non-polar substituents .
  • Target selectivity: The furopyrimidine core’s oxygen may confer selectivity for kinases sensitive to hydrogen-bond donors, whereas pyrrolo or thieno derivatives target broader ATP-binding sites .

Actividad Biológica

5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that compounds with a furo[2,3-d]pyrimidine core exhibit various biological activities, particularly in the fields of oncology and infectious diseases. The mechanisms include:

  • Inhibition of Enzymatic Pathways : Some derivatives have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR ribonucleotide formyltransferase (AICARFTase), which are critical in nucleotide biosynthesis pathways. This inhibition leads to reduced cell proliferation in tumor cells .
  • Antioxidant Activity : Compounds in this class have demonstrated significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description Reference
AntitumorInhibits proliferation of cancer cells via GARFTase inhibition
AntioxidantScavenges free radicals and reduces oxidative damage
AntimicrobialExhibits activity against various bacterial strains
AntidiabeticPotential inhibition of α-amylase and α-glucosidase

Case Studies

  • Antitumor Activity : A study evaluated the antiproliferative effects of a related pyrrolo[2,3-d]pyrimidine compound on human tumor cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through targeted inhibition of GARFTase and AICARFTase pathways .
  • Antioxidant Properties : In another investigation, the antioxidant capacity of various derivatives was assessed using the ABTS radical scavenging assay. The results showed that these compounds effectively reduced oxidative stress markers in vitro, suggesting their potential use as protective agents in oxidative damage-related conditions .
  • Antimicrobial Effects : A series of pyranopyrimidine derivatives were tested for antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their therapeutic potential in treating infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine?

  • Methodological Answer : A viable approach involves constructing the furopyrimidine core via cyclization of a substituted pyrimidine precursor. For example, chlorinated intermediates (e.g., 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine) can undergo nucleophilic substitution with pyrrolidine to introduce the 4-pyrrolidin-1-yl group. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization via 1^1H/13^13C NMR are critical to confirm regiochemistry .

Q. How can the crystal structure of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For structurally analogous heterocycles (e.g., thiopyrano-thieno-pyrimidinones), SCXRD confirmed bond angles, torsion angles, and intermolecular interactions like π-π stacking. Ensure slow evaporation of a saturated solution in dichloromethane/hexane to grow high-quality crystals. Refinement with SHELX software can resolve ambiguities in stereochemistry .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : Derivatives of chlorinated pyrimidines (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) are sensitive to moisture and light. Store under inert gas (argon) at –20°C in amber vials. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities like hydrolyzed byproducts. Use desiccants and avoid prolonged exposure to oxygen .

Advanced Research Questions

Q. How can contradictions in impurity profiles from different synthetic routes be resolved?

  • Methodological Answer : Impurity identification requires LC-MS/MS and comparison with pharmacopeial reference standards. For example, impurities in pyrido[1,2-a]pyrimidinones (e.g., 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl] derivatives) were characterized using high-resolution mass spectrometry (HRMS) and spiking experiments. Adjust reaction stoichiometry (e.g., excess pyrrolidine) or optimize temperature to suppress side reactions like over-alkylation .

Q. What in silico strategies predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Phase) can assess binding affinity to kinase targets (e.g., EGFR or JAK2). Use PyMOL to visualize interactions of the furopyrimidine core with ATP-binding pockets. Validate predictions with in vitro kinase inhibition assays (IC50_{50} determination via fluorescence polarization) .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing phenyl groups with electron-withdrawing substituents or varying the pyrrolidine ring size). Evaluate cytotoxicity via MTT assays (HeLa or HEK293 cells) and compare logP values (HPLC-measured) to correlate hydrophobicity with activity. Cross-reference with pyrido[2,3-d]pyrimidine-diamine derivatives, where methylation at C2/C7 enhanced kinase selectivity .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (e.g., >360°C for 4,6-dihydroxy-2-methylpyrimidine vs. lower values for analogs) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify transitions and powder X-ray diffraction (PXRD) to confirm crystalline phase consistency .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.